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Structural Characterization, Synthesis, and
Pharmacophore Utility
Executive Summary
N,N-Dimethylmorpholine-2-carboxamide (CAS: 135072-23-0 / HCl Salt: 1361115-06-1) is a

specialized heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD) and

medicinal chemistry.[1][2][3][4][5][6][7] Distinguished by its morpholine core and the

dimethylamide vector at the C2 position, this compound serves as a critical building block for

modulating physicochemical properties such as solubility, metabolic stability, and target

selectivity.[8]

This technical guide provides a rigorous analysis of its molecular weight, synthetic pathways,

and analytical validation protocols, designed for researchers requiring high-fidelity data for

stoichiometric calculations and structural verification.

Physicochemical Characterization & Molecular Weight
Analysis[2][3][9][10]
The precise determination of molecular weight is foundational for preparing molar solutions and

interpreting Mass Spectrometry (MS) data.[8] For N,N-dimethylmorpholine-2-carboxamide,
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the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for

MS identification) is critical.

1.1 Molecular Weight Data Profile
Property Value Unit Context

Chemical Formula C₇H₁₄N₂O₂ - Free Base

Average Molecular

Weight
158.20 g/mol

Stoichiometric

Calculation

Monoisotopic Mass 158.1055 Da
High-Res MS (Exact

Mass)

[M+H]⁺ Ion 159.1128 m/z
Positive ESI-MS

Detection

ClogP (Predicted) -0.6 to -0.3 -
Hydrophilicity

Indicator

pKa (Morpholine N) ~8.5 -
Basic Center

(Protonatable)

1.2 Elemental Composition & Mass Contribution
The following breakdown details the contribution of each element to the total molecular weight,

utilizing IUPAC standard atomic weights.

Carbon (C): 7 atoms × 12.011 = 84.077 Da (53.15%)

Hydrogen (H): 14 atoms × 1.008 = 14.112 Da (8.92%)

Nitrogen (N): 2 atoms × 14.007 = 28.014 Da (17.71%)

Oxygen (O): 2 atoms × 15.999 = 31.998 Da (20.23%)

Total:158.201 g/mol [9]

Synthetic Methodology: Protocol & Causality
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The synthesis of N,N-dimethylmorpholine-2-carboxamide typically proceeds via the

amidation of a protected morpholine-2-carboxylic acid precursor. The following protocol utilizes

N-Boc-morpholine-2-carboxylic acid to prevent self-polymerization and ensure regioselectivity.

2.1 Reaction Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical

deprotection step.

N-Boc-morpholine-2-carboxylic acid
(Precursor)

Amide Coupling
(HATU, DIPEA, Dimethylamine)

Activation Intermediate:
tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate

Formation Acidic Deprotection
(4M HCl in Dioxane)

Boc Removal
Target:

N,N-dimethylmorpholine-2-carboxamide
(HCl Salt)

Precipitation

Click to download full resolution via product page

Figure 1: Synthetic workflow for N,N-dimethylmorpholine-2-carboxamide from N-Boc

protected precursor.

2.2 Detailed Experimental Protocol
Step 1: Amide Coupling (Self-Validating System)

Rationale: Uses HATU as a coupling reagent to minimize racemization at the C2 chiral

center (if using chiral starting material).[8]

Procedure:

Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 15 min to activate the

carboxylate.

Add Dimethylamine (2.0 M in THF, 1.2 eq).[8]

Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The acid spot (baseline) should

disappear, replaced by a less polar amide spot.[8]
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and

brine. Dry over Na₂SO₄.[8]

Step 2: N-Boc Deprotection

Rationale: Acidic cleavage removes the tert-butyl carbamate (Boc) group, exposing the

secondary amine.[8]

Procedure:

Dissolve the intermediate in minimal DCM.[8]

Add 4M HCl in Dioxane (5-10 eq). Stir at room temperature for 2 hours.

Observation: The product often precipitates as the hydrochloride salt.[8]

Isolation: Filter the solid or evaporate solvent to yield N,N-dimethylmorpholine-2-
carboxamide HCl.[8]

Analytical Validation & Quality Control
Trustworthiness in chemical biology relies on rigorous structural confirmation.[8] The following

analytical signatures validate the identity of the synthesized compound.

3.1 Mass Spectrometry (LC-MS)
Method: Electrospray Ionization (ESI) in Positive Mode.[8]

Expected Signal:

[M+H]⁺: 159.1 m/z (Base peak).[8]

[2M+H]⁺: 317.2 m/z (Dimer, often seen at high concentrations).[8]

Interpretation: A clean peak at 159.1 confirms the removal of the Boc group (MW loss of 100

Da from intermediate) and successful amide formation.[8]

3.2 Nuclear Magnetic Resonance (¹H NMR)
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Key diagnostic signals in DMSO-d₆:

Amide Methyls: Two distinct singlets around 2.8–3.1 ppm (due to restricted rotation of the

amide bond).[8]

Morpholine Ring:

Multiplets at 2.6–3.8 ppm corresponding to the -CH₂-N-CH₂- and -CH₂-O-CH₂- protons.

The C2 proton (chiral center) typically appears as a doublet of doublets (dd) shifted

downfield due to the adjacent carbonyl.[8]

Applications in Drug Discovery[11][12][13]
N,N-dimethylmorpholine-2-carboxamide is not merely a solvent or reagent; it is a functional

pharmacophore.

4.1 Structural Logic & Signaling
The compound acts as a "vector" molecule.[8] The morpholine nitrogen (N4) serves as a

handle for coupling to larger aromatic systems (e.g., pyridazines, pyrimidines), while the

dimethylamide group (C2) projects into solvent or specific protein pockets, improving solubility

and metabolic stability.

Morpholine Scaffold
(Solubility/PK)

N4 Position
(Secondary Amine)

Attachment Point
(e.g., to Aryl Halides)

C2 Position
(Chiral Center)

Stereochemistry

Dimethylamide
(H-Bond Acceptor)

Solvent Interaction
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Figure 2: Pharmacophore mapping of the N,N-dimethylmorpholine-2-carboxamide scaffold.

4.2 Case Study Reference
In the development of ATR Kinase Inhibitors, morpholine-2-carboxamide derivatives function as

solubilizing tails that extend into the ribose-binding pocket of the kinase, enhancing potency

and oral bioavailability (refer to Foote et al., 2018).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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